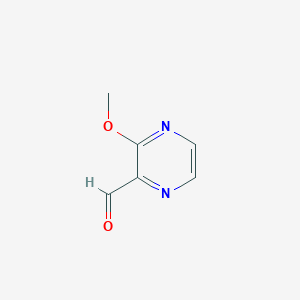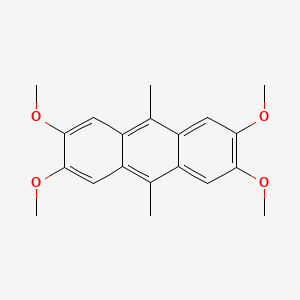
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
Vue d'ensemble
Description
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (TDMA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied in recent years due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. TDMA is a member of the anthracene family and has a unique chemical structure that allows it to be used in a variety of ways.
Applications De Recherche Scientifique
Synthesis of Polymers of Intrinsic Microporosity
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene: is used in the synthesis of polymers of intrinsic microporosity (PIMs). These polymers are characterized by their rigid and contorted molecular structure, which does not pack efficiently, leaving molecular-sized free volumes. This property makes them ideal for gas separation applications, as they can discriminate between molecules of different sizes and shapes .
Gas Permeation Properties
The compound is integral in the study of gas permeation properties of anthracene maleimide-based PIMs. These studies focus on the transport properties of gases like oxygen, nitrogen, and carbon dioxide through the polymer matrix. The introduction of anthracene maleimide units has shown to enhance the CO2 selectivity of copolymers, making them potentially useful for CO2/N2 separation in industrial applications .
Propriétés
IUPAC Name |
2,3,6,7-tetramethoxy-9,10-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIORIWMGKOZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558547 | |
| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
CAS RN |
13985-15-4 | |
| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene of interest in materials science?
A1: 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (1) readily forms a stable cation radical upon electrochemical oxidation. [] This property makes it and its derivatives highly attractive for applications in molecular electronics and nanotechnology, particularly in developing electrical and photoconductors, ferromagnets, sensors, and optical and electrochemical switches. [, ]
Q2: How does the structure of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene influence its electrochemical behavior?
A2: DFT calculations and X-ray crystallography revealed that the cation radical of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene forms a unique dicationic homotrimer. [] This trimer consists of two cationic molecules and one neutral molecule of the compound, held together in a close cofacial association with an interplanar separation of ~3.2 Å. [] This specific structural arrangement contributes to the stability of the cation radical.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



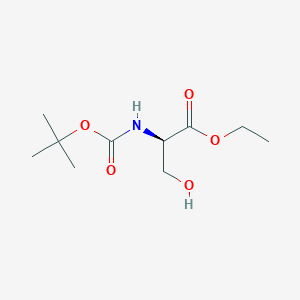

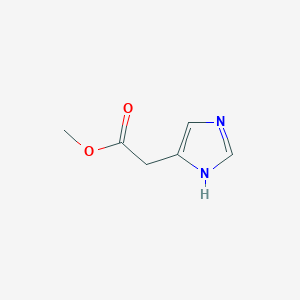
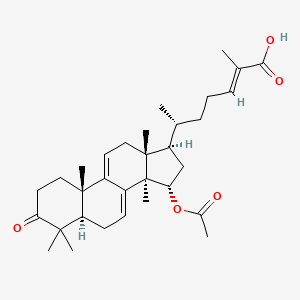

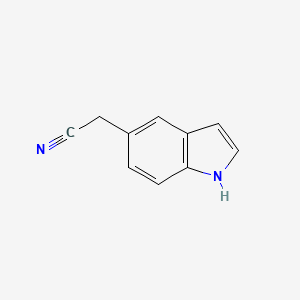


![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
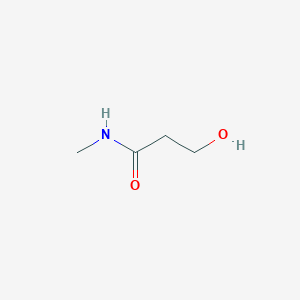
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)
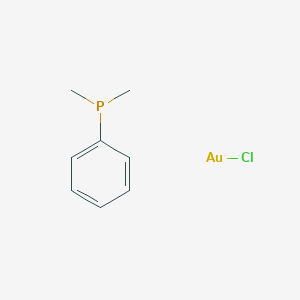
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
